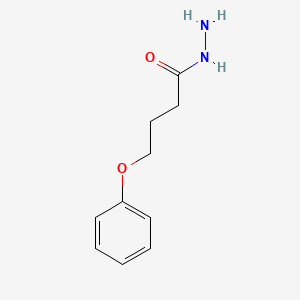
4-Phenoxybutanohydrazide
説明
4-Phenoxybutanohydrazide is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1=CC=C (C=C1)OCCCC (=O)NN . This indicates that the compound contains a phenyl group (C1=CC=C(C=C1)) linked to a butanohydrazide group (OCCCC(=O)NN) via an ether linkage (O).科学的研究の応用
Polyhydroxyalkanoates as Tissue Engineering Materials
Polyhydroxyalkanoates (PHAs), including poly 4-hydroxybutyrate (P4HB), exhibit properties desirable in biomaterials for medical devices and tissue engineering. They have been used in developing devices like sutures, cardiovascular patches, and bone marrow scaffolds due to their biodegradability and thermoprocessability (Chen & Wu, 2005).
Catalytic and Antibacterial Activities of Metal Complexes
Schiff base ligands synthesized from various compounds, including those similar to 4-Phenoxybutanohydrazide, show significant catalytic, DNA binding, and antibacterial activities. These complexes exhibit potential in pharmacological and biotechnological applications (El‐Gammal et al., 2021).
Anticonvulsant Activities of Heterocyclic Compounds
Research into heterocyclic compounds related to this compound, like 1-((2S,3S)-2-(Benzyloxy)Pentan-3-yl) -4-(4-(4-(4-Hydroxyphenyl)Piperazin-1-yl) Phenyl)-1H-1,2,4-Triazol-5(4H)-One, has shown promising results in anticonvulsant activities, indicating potential applications in treating neurological disorders (Salomé et al., 2010).
Biodegradation of Endocrine Disrupters
Certain yeasts, like Candida rugopelliculosa, can utilize compounds structurally similar to this compound for biodegradation, providing a potential pathway for the environmental removal of endocrine-disrupting pollutants (Rajendran et al., 2017).
Synthesis of Ordered Polymers
Research into the synthesis of ordered polymers using nonsymmetric monomers, including those related to this compound, has led to the creation of polymers with specific structures and properties. These polymers have potential applications in materials science (Haba et al., 1998).
Herbicide Degradation in Soil
Phenoxy herbicides, related to this compound, have been studied for their degradation in soils, particularly in agricultural contexts. The role of microorganisms in degrading these compounds is significant for environmental management (Merini et al., 2007).
特性
IUPAC Name |
4-phenoxybutanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-12-10(13)7-4-8-14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPGIEPYVGXOOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

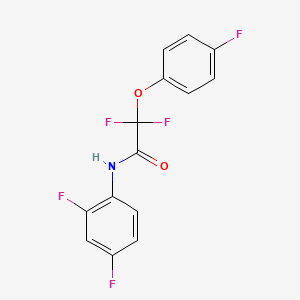
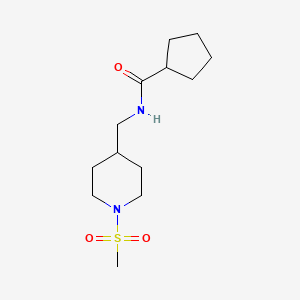
![4-[2-(Pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B2700234.png)

![8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2700238.png)
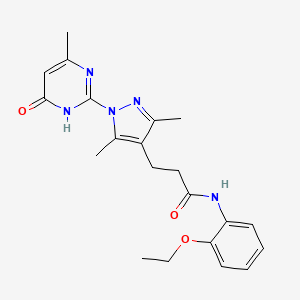

![3-[methyl(4-methylphenyl)sulfamoyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2700241.png)
![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2700242.png)

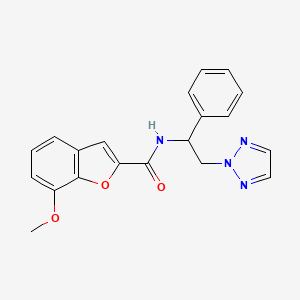
![5-oxo-1-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2700245.png)
![4-ethyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B2700247.png)
![7-hexyl-8-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2700248.png)